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Compound of Interest

Compound Name: 2-Chloro-4,6-dinitroaniline

Cat. No.: B165296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4,6-dinitroaniline, a key intermediate in various chemical syntheses. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The spectroscopic data for 2-Chloro-4,6-dinitroaniline is summarized in the tables below,

providing a quick reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloro-4,6-
dinitroaniline

Chemical Shift (ppm) Multiplicity Assignment

8.770 Singlet H-3

8.429 Singlet H-5

8.27 Broad Singlet -NH₂

Solvent: DMSO-d₆, Frequency: 400 MHz[1]
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Table 2: ¹³C NMR Spectroscopic Data for 2-Chloro-4,6-
dinitroaniline
A publicly available, fully assigned ¹³C NMR spectrum for 2-Chloro-4,6-dinitroaniline is not

readily available. However, based on the analysis of structurally similar compounds, the

aromatic carbons are expected to appear in the range of 110-150 ppm. The carbon atom

attached to the chlorine (C-2) and the carbons bearing the nitro groups (C-4 and C-6) are

expected to be the most deshielded.

Table 3: IR Spectroscopic Data for 2-Chloro-4,6-
dinitroaniline
Detailed IR peak assignments for 2-Chloro-4,6-dinitroaniline are not available in the public

domain. However, the spectrum is expected to show characteristic absorption bands for the

following functional groups:

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretching (Aniline) 3300 - 3500

Aromatic C-H Stretching 3000 - 3100

Asymmetric NO₂ Stretching 1500 - 1550

Symmetric NO₂ Stretching 1335 - 1385

C=C Stretching (Aromatic) 1450 - 1600

C-N Stretching 1250 - 1350

C-Cl Stretching 600 - 800

Table 4: Mass Spectrometry Data for 2-Chloro-4,6-
dinitroaniline
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m/z Relative Intensity (%) Proposed Fragment

217 100.0 [M]⁺

187 32.5 [M - NO]⁺

171 10.8 [M - NO₂]⁺

141 19.6 [M - NO₂ - H]⁺

125 56.1 [C₅H₂ClN₂O]⁺

90 37.4 [C₅H₂ClNO]⁺

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 2-Chloro-4,6-
dinitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton environments of 2-Chloro-4,6-
dinitroaniline.

Methodology:

Sample Preparation: A sample of approximately 5-10 mg of 2-Chloro-4,6-dinitroaniline is

dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is

transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

Data Acquisition:

¹H NMR: A standard proton NMR spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width
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of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90

degrees.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer

acquisition time are typically required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to

the internal standard (TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Chloro-4,6-dinitroaniline.

Methodology:

Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance

(ATR) technique. A small amount of the powdered sample is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: The IR spectrum is recorded in the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of the empty ATR crystal is recorded and automatically

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Chloro-4,6-
dinitroaniline.

Methodology:
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Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC).

Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) mass analyzer.

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the

compound. The fragmentation pattern is analyzed to provide information about the structure

of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Chloro-4,6-dinitroaniline.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-4,6-dinitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165296#spectroscopic-data-nmr-ir-ms-for-2-chloro-4-
6-dinitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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